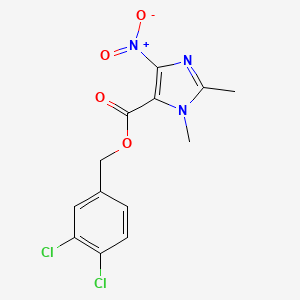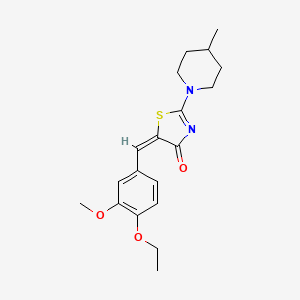![molecular formula C20H19IN2O2 B4310236 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE](/img/structure/B4310236.png)
2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE
Vue d'ensemble
Description
2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE is a complex organic compound that features both an iodophenoxy group and a pyrrole moiety
Méthodes De Préparation
The synthesis of 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the iodophenoxy and pyrrole intermediates. The iodophenoxy group can be introduced through electrophilic aromatic substitution using iodine and a suitable catalyst. The pyrrole moiety can be synthesized via the Paal-Knorr synthesis or other pyrrole-forming reactions. The final step involves coupling these intermediates under appropriate conditions to form the desired compound.
Analyse Des Réactions Chimiques
2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3).
Applications De Recherche Scientifique
2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodophenoxy and pyrrole-containing compounds with biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding, while the pyrrole moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE include other iodophenoxy and pyrrole-containing molecules. For example:
2-(4-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Similar structure but with a bromine atom instead of iodine.
2-(4-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Contains a chlorine atom instead of iodine.
2-(4-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Features a fluorine atom in place of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine, potentially leading to different biological activities and applications.
Propriétés
IUPAC Name |
2-(4-iodophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O2/c1-15(25-19-10-6-17(21)7-11-19)20(24)22-14-16-4-8-18(9-5-16)23-12-2-3-13-23/h2-13,15H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYXBWRGQVCVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 3-(2-CHLOROPHENYL)-3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE](/img/structure/B4310158.png)

![3-[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE](/img/structure/B4310168.png)
![N-(4-SEC-BUTYLPHENYL)-2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE](/img/structure/B4310173.png)
![N-(4-{1-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4310175.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4310199.png)
![6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE](/img/structure/B4310210.png)
![3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE](/img/structure/B4310217.png)
![5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE](/img/structure/B4310225.png)
![13-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B4310253.png)
![9-bromo-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4310260.png)
![ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B4310271.png)
